4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate
4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0814933
InChI:
InChI=1S/C10H10F6N2O6/c11-9(12,13)5(19)17-7(21)23-3-1-2-4-24-8(22)18-6(20)10(14,15)16/h1-4H2,(H,17,19,21)(H,18,20,22)
SMILES:
C(CCOC(=O)NC(=O)C(F)(F)F)COC(=O)NC(=O)C(F)(F)F
Molecular Formula:
C10H10F6N2O6
Molecular Weight:
368.19 g/mol
4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate
CAS No.:
Cat. No.: VC0814933
Molecular Formula: C10H10F6N2O6
Molecular Weight: 368.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F6N2O6 |
|---|---|
| Molecular Weight | 368.19 g/mol |
| IUPAC Name | 4-[(2,2,2-trifluoroacetyl)carbamoyloxy]butyl N-(2,2,2-trifluoroacetyl)carbamate |
| Standard InChI | InChI=1S/C10H10F6N2O6/c11-9(12,13)5(19)17-7(21)23-3-1-2-4-24-8(22)18-6(20)10(14,15)16/h1-4H2,(H,17,19,21)(H,18,20,22) |
| Standard InChI Key | RRJLMTGOLDFIAI-UHFFFAOYSA-N |
| SMILES | C(CCOC(=O)NC(=O)C(F)(F)F)COC(=O)NC(=O)C(F)(F)F |
| Canonical SMILES | C(CCOC(=O)NC(=O)C(F)(F)F)COC(=O)NC(=O)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator